Technical Guide: Physicochemical Properties of 2,4,6-Trichloro-5-isopropylpyrimidine
Technical Guide: Physicochemical Properties of 2,4,6-Trichloro-5-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 2,4,6-Trichloro-5-isopropylpyrimidine (CAS No. 1780-42-3). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide reasoned estimations. Detailed experimental protocols for synthesis and property determination are also presented.
Core Physical Properties
Table 1: Comparison of Physical Properties of 5-Substituted-2,4,6-trichloropyrimidines
| Property | 2,4,6-trichloropyrimidine | 2,4,6-Trichloro-5-methylpyrimidine | 2,4,6-Trichloro-5-ethylpyrimidine | 2,4,6-Trichloro-5-isopropylpyrimidine (Target) |
| CAS Number | 3764-01-0 | 1780-36-5 | 1780-38-7 | 1780-42-3 |
| Molecular Formula | C₄HCl₃N₂[1] | C₅H₃Cl₃N₂[2] | C₆H₅Cl₃N₂[3] | C₇H₇Cl₃N₂ |
| Molecular Weight ( g/mol ) | 183.42[1] | 197.45[2] | 211.48[3] | 225.50 |
| Melting Point (°C) | 23-25[4][5] | 65-69[6] | Not Available | Estimated: Likely a low-melting solid or liquid at room temperature |
| Boiling Point (°C) | 210-215 | 132-136 (at 23-25 Torr)[6] | 244.2 (at 760 mmHg)[3] | Estimated: > 250 °C at 760 mmHg |
| Density (g/mL) | 1.595 (at 20°C) | 1.542 (Predicted)[6] | 1.463[3] | Estimated: ~1.4-1.5 |
| Solubility | Not miscible or difficult to mix in water[7][8] | Not Available | Not Available | Estimated: Insoluble in water; Soluble in organic solvents (e.g., chlorinated solvents, ethers, aromatic hydrocarbons) |
| Refractive Index | n20/D 1.57 | Not Available | Not Available | Estimated: ~1.56-1.58 |
Estimation Rationale:
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Melting Point: The melting point of the 5-methyl analog is significantly higher than the parent compound. The larger, bulkier isopropyl group might disrupt crystal packing, potentially leading to a lower melting point compared to the methyl analog, possibly rendering it a liquid or low-melting solid at ambient temperature.
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Boiling Point: A consistent increase in boiling point is observed with increasing alkyl chain length (H < ethyl). The isopropyl group, being larger than ethyl, is expected to further increase the boiling point due to increased van der Waals forces.
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Density: A slight decrease in density is seen from the parent compound to the ethyl and predicted for the methyl analog. It is reasonable to assume the density of the isopropyl derivative will be in a similar range, likely slightly lower than the parent compound.
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Solubility: The presence of the non-polar isopropyl group will further decrease its solubility in water compared to the already sparingly soluble 2,4,6-trichloropyrimidine. It is expected to be readily soluble in common organic solvents.
Spectral Data
While specific spectra for 2,4,6-Trichloro-5-isopropylpyrimidine are not publicly available, the expected spectral characteristics can be inferred from the known spectra of 2,4,6-trichloropyrimidine and the typical signals for an isopropyl group.
Table 2: Predicted Spectral Characteristics
| Technique | Predicted Data |
| ¹H NMR | - Septet (1H) for the isopropyl CH proton, likely in the range of 3.0-4.0 ppm. - Doublet (6H) for the two methyl groups of the isopropyl moiety, likely in the range of 1.2-1.5 ppm. |
| ¹³C NMR | - Signals for the pyrimidine ring carbons, with chemical shifts influenced by the three chlorine atoms. - A signal for the isopropyl CH carbon. - A signal for the equivalent isopropyl CH₃ carbons. |
| IR Spectroscopy | - C-H stretching vibrations for the isopropyl group around 2850-3000 cm⁻¹. - C-H bending vibrations for the isopropyl group around 1365-1385 cm⁻¹ (characteristic doublet). - Ring stretching vibrations for the pyrimidine core, typically observed in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations, typically below 800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (225.50 g/mol ), exhibiting a characteristic isotopic pattern for three chlorine atoms. - Fragmentation patterns likely involving the loss of chlorine atoms and the isopropyl group. |
Experimental Protocols
Synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine
A plausible synthetic route for 2,4,6-Trichloro-5-isopropylpyrimidine involves the chlorination of 5-isopropylbarbituric acid. This method is analogous to the synthesis of other 2,4,6-trichloropyrimidine derivatives.[9]
Reaction Scheme:
5-isopropylbarbituric acid + POCl₃ → 2,4,6-Trichloro-5-isopropylpyrimidine
Detailed Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 5-isopropylbarbituric acid.
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Addition of Reagent: Under a nitrogen atmosphere, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. A tertiary amine, such as N,N-dimethylaniline, can be used as a catalyst.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours (e.g., 3-6 hours) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Diagrams
Workflow for Physicochemical Property Determination
The following diagram outlines a logical workflow for the experimental determination of the key physical properties of a synthesized compound like 2,4,6-Trichloro-5-isopropylpyrimidine.
Caption: Workflow for the determination of physicochemical properties.
Conceptual Synthesis Pathway
This diagram illustrates the general synthetic relationship starting from a precursor to the final product.
Caption: Synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine.
References
- 1. 2,4,6-trichloropyrimidine-5-carboxaldehyde at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 2. 5-氯-2,4,6-三氟嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1780-42-3 | CAS DataBase [m.chemicalbook.com]
- 4. 2,4,6-Trichloro-5-isopropylpyrimidine | 1780-42-3 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lehigh.edu [lehigh.edu]
- 7. 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | C5HCl3N2O | CID 10932746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Trichloropyrimidine, 97% 3764-01-0 India [ottokemi.com]
- 9. 2,4,6-Trichloro Pyrimidine - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
